1-(But-3-yn-1-yl)-4-chlorobenzene
Overview
Description
1-(But-3-yn-1-yl)-4-chlorobenzene is an organic compound with the molecular formula C10H9Cl It consists of a benzene ring substituted with a but-3-yn-1-yl group and a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the coupling of 4-chloroiodobenzene with but-3-yn-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-1-yl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The but-3-yn-1-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Alcohols or ketones from oxidation.
- Alkenes or alkanes from reduction.
Scientific Research Applications
1-(But-3-yn-1-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be employed in the development of bioactive compounds and probes for studying biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(But-3-yn-1-yl)-4-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The but-3-yn-1-yl group can participate in various reactions due to the presence of the triple bond, which can undergo addition or reduction reactions.
Comparison with Similar Compounds
1-(But-3-yn-1-yl)benzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Chlorobenzyl chloride: Contains a benzyl chloride group instead of the but-3-yn-1-yl group, leading to different reactivity.
1-(But-3-yn-1-yl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, affecting its chemical properties.
Properties
IUPAC Name |
1-but-3-ynyl-4-chlorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFORRSYTFWKQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.